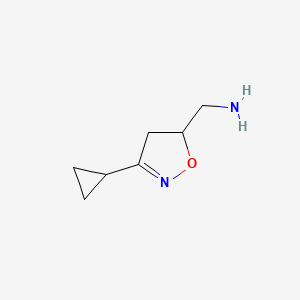
(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine is a chemical compound with the molecular formula C7H12N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of a nitrile oxide with a cyclopropyl-substituted alkene under mild conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 18-crown-6 at elevated temperatures (80°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods reduce reaction times and improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of (3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride
- (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methanamine
Uniqueness
(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other isoxazole derivatives and can influence its reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine |
InChI |
InChI=1S/C7H12N2O/c8-4-6-3-7(9-10-6)5-1-2-5/h5-6H,1-4,8H2 |
Clave InChI |
DRPLXDIHSDKTFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NOC(C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)

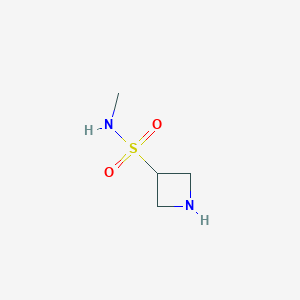
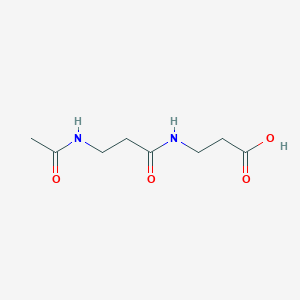

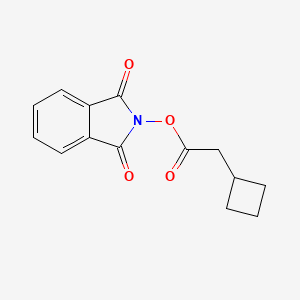



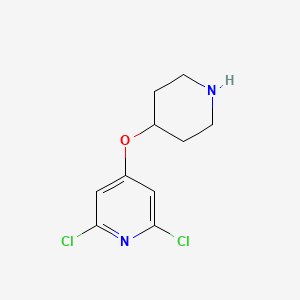
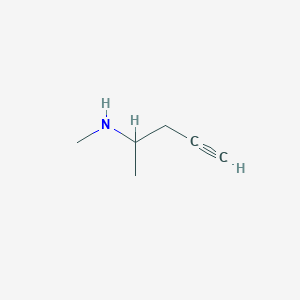
![{6-Azaspiro[2.5]octan-1-yl}methanamine](/img/structure/B13565401.png)
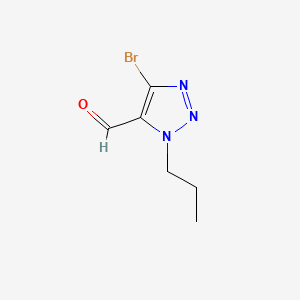
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)
